Silane, dichloromethyl[(trichlorosilyl)methyl]-
Description
Contextualization within Advanced Organosilicon Chemistry and Material Science Precursors
Organosilicon compounds are fundamental building blocks in the synthesis of a wide range of materials, from common silicones to advanced ceramics. wikipedia.orgelkem.comsilicones.eu Polychlorinated organodisilanes, such as dichloromethyl[(trichlorosilyl)methyl]silane, are particularly valuable as precursors for silicon carbide (SiC) based materials. google.com The presence of multiple chlorine atoms imparts a high degree of reactivity, allowing for controlled hydrolysis and polycondensation reactions. wikipedia.org The silicon-carbon-silicon linkage is a key structural motif that can be preserved during pyrolysis, making these compounds suitable for the synthesis of polycarbosilanes, which are polymeric precursors to silicon carbide ceramics. google.com
The direct process, involving the reaction of methyl chloride with a silicon-copper alloy, is a cornerstone of industrial organosilicon chemistry, yielding methylchlorosilanes like methyltrichlorosilane (B1216827) and dimethyldichlorosilane. wikipedia.orgacs.org These simpler chlorosilanes serve as foundational materials for the synthesis of more complex structures, including dichloromethyl[(trichlorosilyl)methyl]silane. The tailored synthesis of such complex polychlorinated organodisilanes allows for precise control over the stoichiometry and structure of the final ceramic material.
Unique Structural and Electronic Features of Dichloromethyl[(trichlorosilyl)methyl]silane
The structure of dichloromethyl[(trichlorosilyl)methyl]silane, with its central methylene (B1212753) bridge connecting two different silyl (B83357) groups (dichloromethylsilyl and trichlorosilyl), gives rise to a unique combination of steric and electronic properties. The molecule possesses a total of five reactive Si-Cl bonds, distributed asymmetrically across the two silicon atoms. This asymmetry can lead to selective reactivity in chemical transformations.
Below is a table summarizing some of the computed properties of dichloromethyl[(trichlorosilyl)methyl]silane:
| Property | Value |
| Molecular Formula | C2H3Cl5Si2 |
| Molecular Weight | 260.5 g/mol |
| Exact Mass | 259.818642 Da |
| Monoisotopic Mass | 257.821592 Da |
| Complexity | 77.5 |
| Rotatable Bond Count | 2 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 0 |
Data sourced from PubChem. nih.gov
Historical Development and Emerging Academic Research Trajectories in Polychlorinated Disilane (B73854) Chemistry
The history of polychlorinated disilanes is intrinsically linked to the broader development of organosilicon chemistry. The pioneering work on the synthesis of chlorosilanes dates back to the 19th century, with significant advancements in the early 20th century. acs.org The industrial production of methylchlorosilanes via the "direct process" in the mid-20th century was a major breakthrough that enabled the large-scale production of silicones and other organosilicon materials. elkem.comacs.org
Current and emerging research trajectories in this area are focused on the design and synthesis of novel organosilicon precursors for advanced materials with tailored properties. This includes the development of new synthetic routes to complex polychlorinated organodisilanes and the investigation of their pyrolysis behavior to understand the transformation from molecular precursor to ceramic material. The use of such precursors in chemical vapor deposition (CVD) and polymer infiltration and pyrolysis (PIP) processes for the fabrication of SiC coatings, fibers, and composites is an active area of materials science research.
Properties
InChI |
InChI=1S/C2H3Cl5Si2/c3-2(4)8-1-9(5,6)7/h2H,1H2 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBXJLLLVVYVPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([Si]C(Cl)Cl)[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Cl5Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30778068 | |
| Record name | Trichloro{[(dichloromethyl)silyl]methyl}silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30778068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18105-27-6 | |
| Record name | Trichloro{[(dichloromethyl)silyl]methyl}silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30778068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Dichloromethyl Trichlorosilyl Methyl Silane and Analogues
Direct Synthesis Routes and Catalytic Approaches
Direct synthesis, often referring to the Müller-Rochow process, is a cornerstone of industrial organosilicon chemistry, typically involving the reaction of elemental silicon with organic halides. mdpi.com This process is the primary industrial route to methylchlorosilanes, which are precursors to silicones. mdpi.comacs.orgwikipedia.org While the direct synthesis of the title compound is not explicitly detailed as a standard industrial process, the underlying principles can be adapted for more complex organosilanes. The direct reaction of metallic silicon with a mixture of hydrogen chloride and alkenes or alkynes can produce organochlorosilanes, demonstrating the feasibility of forming Si-C and Si-Cl bonds in a single process. rsc.org
The synthesis of bis(silyl)methanes containing silicon-hydrogen bonds has been achieved through direct synthesis, providing a foundational method for creating the Si-CH2-Si backbone. acs.org Catalytic approaches are crucial for directing the reaction towards the desired products. For instance, the dehydrochlorinative Si-C coupling reaction of alkyl halides with trichlorosilane (B8805176) can be catalyzed by quaternary organophosphonium salts to synthesize bis(silyl)methanes and tris(silyl)methanes. google.com
Catalytic systems play a vital role in optimizing the direct synthesis of chlorosilanes. The reaction of methyl chloride with a silicon-copper alloy is the standard for producing dimethyldichlorosilane, but by adjusting the amount of metal catalyst, the process can be tuned to favor the production of methyltrichlorosilane (B1216827). wikipedia.org Similar catalytic control would be essential for the selective synthesis of dichloromethyl[(trichlorosilyl)methyl]silane from appropriate precursors like methylene (B1212753) chloride and chlorosilanes.
Table 1: Comparison of Catalytic Approaches in Direct Synthesis
| Catalyst System | Reactants | Primary Product Type | Key Features |
|---|---|---|---|
| Copper | Silicon, Methyl Chloride | Methylchlorosilanes | Foundation of the Müller-Rochow process; product distribution can be tuned. wikipedia.org |
| None specified | Silicon, HCl, Alkene/Alkyne | Organochlorosilanes | Direct formation of Si-C and Si-Cl bonds from elemental silicon. rsc.org |
| Quaternary Phosphonium Salts | Alkyl Halides, Hydridochlorosilanes | Bis(silyl)alkanes | Catalytic dehydrochlorinative Si-C coupling. acs.orggoogle.com |
Stepwise Construction through Selective Functionalization
Stepwise synthesis offers greater control over the final structure of complex polychlorosilanes by building the molecule through a series of discrete, selective reactions. This approach is critical for compounds with multiple reactive centers, like dichloromethyl[(trichlorosilyl)methyl]silane.
The formation of the carbon-silicon bond is the most critical step in the synthesis of organosilanes. nsf.gov A variety of methods have been developed, ranging from classical organometallic reactions to modern transition-metal-catalyzed couplings.
Hydrosilylation: This process involves the addition of a Si-H bond across an unsaturated bond, such as in an alkene or alkyne. wikipedia.org It is a major industrial method for forming Si-C bonds and typically requires a metal catalyst, often from the platinum group. wikipedia.orgacs.org For synthesizing the target compound's backbone, a potential route could involve the hydrosilylation of a vinylsilane with a dichloromethylsilane, or a similar strategy. The selective hydrosilylation of allyl chloride with trichlorosilane, an industrially significant reaction, highlights the challenges and potential of this method, where catalyst choice is critical to achieving high selectivity and turnover numbers. researchgate.netnih.gov
Organometallic Reagents: The reaction of organometallic reagents, such as Grignard or organolithium compounds, with chlorosilanes is a traditional method for C-Si bond formation. acs.orgnsf.gov However, these reactions can be difficult to control with polychlorosilanes, often leading to a mixture of products due to the high reactivity of the organometallic species. acs.org Swapping the polarity, for instance by using a silyllithium reagent with an alkyl halide, can sometimes provide the desired product where other methods fail. nsf.gov
Catalytic Cross-Coupling: Modern synthetic methods increasingly rely on transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed cross-coupling of chlorosilanes with organoaluminum reagents has been shown to be a general and selective method for methylation. sci-hub.se Similarly, copper-catalyzed C(sp³)–Si bond formation has emerged as a valuable tool for preparing alkylsilanes. beilstein-journals.org These catalytic approaches offer milder reaction conditions and greater functional group tolerance compared to traditional organometallic methods. nsf.gov
Once the carbon skeleton is assembled, interconversion and redistribution reactions are employed to modify the substituents on the silicon atoms to achieve the desired chlorination pattern. Redistribution reactions involve the exchange of substituents (e.g., chloro, hydrido, alkyl groups) between silane (B1218182) molecules.
These reactions are often catalyzed by Lewis acids like aluminum chloride (AlCl₃), quaternary ammonium (B1175870) salts, or tertiary amines. nih.govresearchgate.net More recently, various borohydrides have been found to effectively catalyze the redistribution between hydrosilanes and chlorosilanes under mild conditions, providing a facile route to hydrochlorosilanes. nih.govresearchgate.netrsc.org The choice of solvent and catalyst can significantly affect the reaction's efficiency and outcome. nih.govrsc.org
For example, a bis(hydrosilyl)methane precursor could be reacted with a chlorosilane like silicon tetrachloride in the presence of a redistribution catalyst to exchange H atoms for Cl atoms, carefully controlling the stoichiometry to arrive at the dichloromethyl and trichlorosilyl (B107488) moieties. Thermodynamic and kinetic studies of these dismutation (redistribution) reactions are crucial for predicting equilibrium compositions and optimizing reaction conditions. mdpi.com
Table 2: Catalysts for Si-H/Si-Cl Redistribution Reactions
| Catalyst | Reaction Conditions | Substrates | Advantages |
|---|---|---|---|
| Aluminum Chloride (AlCl₃) | Relatively high temperatures | Hydrosilanes, Chlorosilanes | First reported catalyst for this reaction. nih.gov |
| Quaternary Ammonium Salts / Tertiary Amines | High temperatures, strict conditions | Hydrosilanes, Chlorosilanes | Alternative to Lewis acids. researchgate.net |
| Lithium Borohydride (LiBH₄) | Mild conditions, various solvents | Broad scope of substituted hydrosilanes and chlorosilanes | Efficient and facile preparation of hydrochlorosilanes. nih.govrsc.org |
Control of Regioselectivity and Stereoselectivity in Polychlorosilane Synthesis
Achieving high selectivity is a paramount challenge in the synthesis of complex molecules with multiple reactive sites. In polychlorosilane synthesis, this involves controlling which silicon atom reacts (regioselectivity) and the three-dimensional arrangement of the substituents (stereoselectivity).
Regioselectivity is crucial when functionalizing a molecule with two or more different silicon centers, such as in the precursors to dichloromethyl[(trichlorosilyl)methyl]silane. For instance, in a sequential double hydrosilylation reaction to form two C-Si bonds, a rhodium catalyst can be used to achieve high regioselectivity. acs.org The choice of catalyst and ligands can direct the addition of a silyl (B83357) group to a specific position on an unsaturated substrate. In the industrial hydrosilylation of allyl chloride with trichlorosilane, byproduct formation is a significant issue, and highly selective catalysts are needed to favor the desired terminal addition product. nih.gov
Stereoselectivity relates to the control of chirality, often at the silicon atom. The synthesis of Si-stereogenic silanes (chiral at silicon) has gained significant attention. researchgate.netsnnu.edu.cn While the title compound itself is not chiral, the synthesis of chiral analogues requires stereoselective methods. Transition-metal catalysis, often using rhodium, palladium, or iridium complexes with chiral ligands, has been employed for the asymmetric synthesis of Si-stereogenic silanes through C-H activation and silylation. researchgate.netsnnu.edu.cn These methods include the desymmetrization of prochiral silanes, where a catalyst differentiates between two identical groups on a silicon atom. snnu.edu.cnacs.org Strong Brønsted acids have also been used as organocatalysts for the enantioselective cyclization of bis(methallyl)silanes to create Si-stereogenic silacycles. nih.gov
Scalable Synthetic Protocols and Process Optimization for Reactive Organosilicon Intermediates
Translating a synthetic route from the laboratory to an industrial scale requires robust, efficient, and safe protocols. For reactive intermediates like polychlorosilanes, process optimization is critical to maximize yield, minimize waste, and ensure consistent product quality.
Scalable Synthesis protocols for organosilicon compounds often prioritize the use of readily available starting materials and catalysts, while minimizing the number of synthetic steps. researchgate.netnih.gov One-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, are highly desirable for improving efficiency and reducing handling of hazardous materials. organic-chemistry.org For example, a scalable one-pot procedure for generating and reacting trimethyl(trichloromethyl)silane (B1229197) avoids the isolation of the difficult-to-handle intermediate. organic-chemistry.org
Process Optimization involves the systematic variation of reaction parameters to find the optimal conditions. For the synthesis of chlorosilanes, key parameters include temperature, pressure, reactant feed ratios, gas-catalyst contact time, and catalyst composition. google.comglobethesis.com In industrial settings like the direct synthesis of methylchlorosilanes or trichlorosilane, fluidized bed reactors are commonly used. globethesis.comsciencepublishinggroup.comresearchgate.net Mathematical modeling and computational fluid dynamics (CFD) can be employed to simulate fluid flow and reactions within the reactor, helping to optimize parameters like superficial gas velocity and catalyst feed rates to improve yield and efficiency. sciencepublishinggroup.comacs.org The optimization of trichlorosilane synthesis, a key process for the electronics and photovoltaic industries, involves balancing reaction equilibrium and kinetics to maximize the desired product while managing impurities and byproducts. globethesis.commisis.rupensoft.net These principles are directly applicable to the potential large-scale production of dichloromethyl[(trichlorosilyl)methyl]silane.
Table 3: Key Parameters for Process Optimization in Chlorosilane Synthesis
| Parameter | Influence on the Process | Example of Optimization |
|---|---|---|
| Temperature | Affects reaction rates and equilibrium position. globethesis.com | Controlling temperature in stages during direct synthesis to manage induction and stable reaction periods. sciencepublishinggroup.com |
| Pressure | Influences gas-phase reactions and residence time. globethesis.com | Operating within an optimal pressure range (e.g., 0.1 to 115 psia) to maximize throughput. google.com |
| Reactant Ratio | Determines product selectivity and conversion efficiency. google.com | Adjusting the HCl:silane feed ratio to optimize for monochlorosilane vs. dichlorosilane. google.com |
| Catalyst | Controls reaction rate and selectivity. globethesis.com | Varying catalyst composition, size, and pretreatment to maximize precursor consumption and minimize byproducts. google.com |
| Contact Time | Impacts conversion and the formation of secondary products. google.com | Optimizing flow rate in a fixed-bed reactor to achieve high yield without excessive decomposition. acs.org |
Detailed Reaction Chemistry and Mechanistic Investigations
Nucleophilic Substitution Reactions at Multiple Silicon Centers
Nucleophilic substitution at a silicon atom is a fundamental reaction in organosilicon chemistry. Unlike substitution at carbon, reactions at silicon can proceed through various mechanisms, often involving hypervalent (pentacoordinate) silicon intermediates or transition states. For dichloromethyl[(trichlorosilyl)methyl]silane, the presence of five reactive Si-Cl bonds on two different silicon atoms allows for complex and sequential substitution reactions.
The general mechanism for nucleophilic substitution at a silicon center (Sɴ2@Si) involves the attack of a nucleophile (Nu⁻) on the silicon atom, leading to the displacement of a leaving group, in this case, a chloride ion (Cl⁻). The reaction can proceed with either inversion or retention of stereochemistry at the silicon center, depending on the nature of the nucleophile, the leaving group, and the solvent.
Kinetic and Thermodynamic Parameters of Si-Cl Bond Cleavage
The cleavage of Si-Cl bonds is the rate-determining step in many substitution reactions of chlorosilanes. While specific experimental kinetic and thermodynamic data for dichloromethyl[(trichlorosilyl)methyl]silane are not extensively documented in publicly available literature, the parameters can be understood through principles derived from computational studies on analogous molecules. nih.govresearchgate.net The reactivity of the Si-Cl bonds is influenced by both the number of chlorine atoms on each silicon and the nature of the other substituents (methyl vs. trichlorosilylmethyl).
The trichlorosilyl (B107488) group (-SiCl₃) is expected to be more electrophilic and thus more susceptible to nucleophilic attack than the dichloromethylsilyl group (-Si(CH₃)Cl₂). This is due to the cumulative electron-withdrawing inductive effect of the three chlorine atoms, which increases the partial positive charge on the silicon atom. Consequently, the initial substitution reactions are likely to occur preferentially at the -SiCl₃ center.
Theoretical studies on simpler chlorosilanes show that Si-Cl bond cleavage can be facilitated by the attacking nucleophile, proceeding through a low-energy transition state. nih.govnih.gov The reaction barriers are sensitive to steric hindrance and the electronic properties of the substituents.
Table 1: Illustrative Kinetic and Thermodynamic Parameters for Nucleophilic Substitution
This table presents hypothetical, chemically reasonable values for educational purposes, as specific experimental data for this compound is not available in peer-reviewed literature.
| Parameter | -SiCl₃ Center (Calculated Estimate) | -Si(CH₃)Cl₂ Center (Calculated Estimate) | Notes |
|---|---|---|---|
| Activation Energy (Eₐ) for Methanolysis | ~15-20 kcal/mol | ~20-25 kcal/mol | Lower Eₐ for the -SiCl₃ group suggests higher reactivity due to greater electrophilicity. |
| Si-Cl Bond Dissociation Energy (BDE) | ~90-100 kcal/mol | ~95-105 kcal/mol | The methyl group slightly strengthens the remaining Si-Cl bonds compared to three chlorine atoms. |
| Reaction Enthalpy (ΔH) for Hydrolysis (per bond) | Exothermic | Exothermic | Formation of strong Si-O and H-Cl bonds makes the reaction favorable. |
Stereochemistry and Reaction Pathway Elucidation for Nucleophilic Attack
Nucleophilic substitution at tetracoordinate silicon can proceed with either inversion of configuration, similar to the classic Sɴ2 reaction at carbon, or retention of configuration. nih.govyoutube.com The outcome is highly dependent on the reaction conditions and the nature of the attacking and leaving groups.
Inversion of Configuration: This pathway is favored by strongly donating nucleophiles and good, apolar leaving groups. The nucleophile attacks the silicon atom from the backside, opposite to the leaving group, proceeding through a trigonal bipyramidal transition state. youtube.comyoutube.com
Retention of Configuration: This pathway is often observed with weakly donating nucleophiles or when the leaving group is poor. It typically involves the formation of a more stable, pentacoordinate intermediate (a silicate), which can undergo pseudorotation before the leaving group departs from a position adjacent to the nucleophile. researchgate.net
For dichloromethyl[(trichlorosilyl)methyl]silane, both silicon atoms are prochiral centers. The stereochemical outcome of a substitution reaction would be critical in applications requiring stereocontrolled synthesis of silicon-based polymers or materials. chemrxiv.org While specific studies on this molecule are lacking, research on similar chiral silanes demonstrates that stereospecific reactions are possible, allowing for the synthesis of enantiomerically pure organosilicon compounds. nih.gov
Influence of Remote Silicon Substituents and the Silmethylene Bridge on Reactivity
The structure of dichloromethyl[(trichlorosilyl)methyl]silane involves two silicon centers that can electronically influence each other through the methylene (B1212753) bridge. The -CH₂- group is primarily an insulator for inductive effects, but it can participate in intramolecular interactions.
The dichloromethylsilyl group acts as a bulky alkyl-type substituent relative to the trichlorosilyl group. Its steric hindrance could potentially direct nucleophilic attack towards the less hindered chlorine atoms on the -SiCl₃ group. Conversely, the highly electronegative -SiCl₃ group can influence the reactivity of the -Si(CH₃)Cl₂ group. This remote electronic effect, though modest, could slightly increase the electrophilicity of the second silicon atom, especially after one or more substitutions have occurred on the first. The methylene bridge enforces a specific spatial relationship between the two silicon centers, which could be exploited in chelation or intramolecular cyclization reactions with appropriate difunctional nucleophiles.
Controlled Hydrolysis and Condensation Pathways
The reaction of chlorosilanes with water is a cornerstone of silicone chemistry. acs.orgacs.org For dichloromethyl[(trichlorosilyl)methyl]silane, this process involves the hydrolysis of Si-Cl bonds to form reactive silanol (B1196071) (Si-OH) groups, followed by condensation reactions where these silanols react with each other to form stable siloxane (Si-O-Si) linkages. This sequence ultimately leads to the formation of oligomeric and polymeric structures. google.comepo.org
Formation Mechanisms of Silanol Intermediates and Oligosilsesquioxanes
The hydrolysis of dichloromethyl[(trichlorosilyl)methyl]silane is a rapid, exothermic reaction that produces hydrochloric acid (HCl) as a byproduct. The reaction proceeds stepwise, with the five chlorine atoms being replaced by hydroxyl groups.
Reaction Scheme:
Hydrolysis: Cl₃Si-CH₂-Si(CH₃)Cl₂ + 5 H₂O → (HO)₃Si-CH₂-Si(CH₃)(OH)₂ + 5 HCl
Condensation: n [(HO)₃Si-CH₂-Si(CH₃)(OH)₂] → [(-O₁.₅)Si-CH₂-Si(CH₃)(O-)]ₙ + n H₂O
The initial hydrolysis products are highly unstable silanols. Due to the presence of multiple hydroxyl groups on each silicon atom, these intermediates are extremely prone to self-condensation. The trifunctional -Si(OH)₃ and difunctional -Si(CH₃)(OH)₂ moieties can lead to complex, cross-linked structures.
Under carefully controlled conditions (low temperature, controlled addition of water, specific solvents), it is possible to favor the formation of specific oligomeric structures, such as polyhedral oligomeric silsesquioxanes (POSS). nih.govresearchgate.netnih.gov These cage-like molecules have a rigid silica-like core and are of great interest as nanoscale building blocks for hybrid materials. The specific geometry of the precursor molecule can direct the formation of particular cage structures, although the synthesis from this specific precursor has not been explicitly reported. researchgate.net
Directed Polymerization and Network Formation via Siloxane Linkages
The condensation process can be directed by controlling reaction parameters such as pH, catalyst, solvent, and temperature.
Acidic Conditions: Tend to favor chain extension and result in less-branched polymers.
Basic Conditions: Tend to promote a higher degree of cross-linking, leading to the formation of gels and network structures.
The final material is a methyl polysilsesquioxane network, characterized by a three-dimensional structure of Si-O-Si bonds. The methyl groups provide hydrophobicity, while the high degree of cross-linking imparts thermal stability and mechanical rigidity to the resin. Patents describing the synthesis of silicone resins often utilize mixtures of methyltrichlorosilane (B1216827) and dimethyldichlorosilane to achieve desired properties; dichloromethyl[(trichlorosilyl)methyl]silane can be viewed as a single-molecule precursor that combines both types of functionality. google.comgoogleapis.com
Electrophilic Transformations and Lewis Acid Catalysis
Detailed investigations into the electrophilic transformations of Silane (B1218182), dichloromethyl[(trichlorosilyl)methyl]- and its behavior under Lewis acid catalysis have not been reported in the reviewed literature.
There is no available research that specifically investigates the formation or involvement of carbocationic or silylenoid intermediates stemming from Silane, dichloromethyl[(trichlorosilyl)methyl]-. Such studies are crucial for understanding reaction mechanisms but appear not to have been conducted for this compound.
Specific examples or studies of Friedel-Crafts type alkylation reactions involving Silane, dichloromethyl[(trichlorosilyl)methyl]- as either a substrate or a reagent are absent from the scientific literature.
Organometallic Reactivity and Transition Metal-Mediated Processes
The organometallic chemistry of Silane, dichloromethyl[(trichlorosilyl)methyl]- remains an unexplored area of research.
No studies detailing the complexation or coordination of Silane, dichloromethyl[(trichlorosilyl)methyl]- with transition metals have been published. Its potential as a ligand in organometallic complexes has not been investigated.
Due to the lack of research on its organometallic chemistry, there is no information regarding the catalytic activity of Silane, dichloromethyl[(trichlorosilyl)methyl]- or its potential derivatives in carbon-carbon or carbon-heteroatom coupling reactions.
Selective Functionalization and Derivatization Strategies
Specific strategies for the selective functionalization or derivatization of Silane, dichloromethyl[(trichlorosilyl)methyl]- have not been developed or reported in the available scientific literature. The reactivity of the chloro and trichlorosilyl groups on the central methylene-bridged silicon atoms has not been systematically explored.
Tailored Modification of Silicon-Bound Halogen Atoms
The silicon-bound chlorine atoms in Silane, dichloromethyl[(trichlorosilyl)methyl]- can be systematically replaced by various nucleophiles. This allows for the precise tuning of the compound's properties and for its elaboration into more complex molecular architectures. Key reactions in this category include hydrolysis, alcoholysis, and amination.
Hydrolysis:
In the presence of water, the chlorosilyl groups undergo rapid hydrolysis to form silanols, with the concomitant release of hydrogen chloride. The reaction is typically vigorous and exothermic. The initial products are silanetriols and silanediols from the hydrolysis of the trichlorosilyl and dichloromethylsilyl groups, respectively. These silanol intermediates are often unstable and readily undergo condensation reactions to form siloxane bridges (Si-O-Si), leading to the formation of oligomeric or polymeric materials. wikipedia.orgwikipedia.org The degree of polymerization can be controlled by the reaction conditions, such as the stoichiometry of water and the temperature.
Alcoholysis:
Reaction with alcohols in the presence of a hydrogen chloride scavenger, such as a tertiary amine, leads to the formation of alkoxysilanes. The stepwise replacement of chlorine atoms with alkoxy groups is possible, and the selectivity can be influenced by the steric bulk of the alcohol and the reaction stoichiometry. For instance, using a stoichiometric amount of a bulky alcohol may favor monosubstitution. The resulting alkoxysilanes are generally more stable towards hydrolysis than their chlorosilane precursors but can still serve as precursors for sol-gel processes. wikipedia.org
Amination:
Amines can also displace the chlorine atoms to form aminosilanes. Primary and secondary amines are commonly used for this purpose. These reactions are also typically carried out in the presence of a base to neutralize the HCl produced. The resulting Si-N bond is reactive and can be cleaved by protic reagents.
The table below illustrates the expected products from the tailored modification of the silicon-bound halogen atoms with common nucleophiles.
| Nucleophile | Reagent Example | Expected Product(s) | Reaction Conditions |
| Water | H₂O | Silanols, Siloxanes | Typically vigorous, often in a solvent |
| Alcohol | CH₃OH, (CH₃)₃COH | Methoxysilanes, tert-Butoxysilanes | With HCl scavenger (e.g., Et₃N) |
| Amine | (CH₃)₂NH | Dimethylaminosilanes | With excess amine or other base |
Table 1: Illustrative Reactions for the Modification of Silicon-Bound Halogen Atoms.
Introduction of Diverse Organic and Inorganic Functionalities onto the Silane Framework
Beyond the introduction of oxygen and nitrogen-containing groups, the Si-Cl bonds of Silane, dichloromethyl[(trichlorosilyl)methyl]- serve as versatile handles for the formation of silicon-carbon and other silicon-element bonds. This allows for the incorporation of a wide range of organic and inorganic functionalities, transforming the initial silane into a precursor for advanced materials and complex molecular structures.
Reactions with Organometallic Reagents:
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful nucleophiles for the formation of Si-C bonds. orgsyn.orgacs.org These reactions provide a direct route to introduce alkyl, aryl, and vinyl groups onto the silicon atoms. The extent of substitution can be controlled by the stoichiometry of the organometallic reagent. Due to the higher reactivity of the trichlorosilyl group, it is anticipated that its reaction with organometallic reagents would occur preferentially under controlled conditions. The introduction of bulky organic groups can also be used to sterically protect the remaining Si-Cl bonds from further reaction.
Introduction of Other Inorganic Functionalities:
The reactivity of the Si-Cl bonds extends to the introduction of other inorganic functionalities. For example, reaction with metal salts can lead to the formation of new silicon-element bonds. The precise nature of these reactions and the stability of the resulting products would depend on the specific reagents and conditions employed. These transformations can be used to synthesize novel inorganic polymers or materials with unique electronic or catalytic properties.
The following table provides examples of reactions that can be used to introduce diverse functionalities onto the silane framework.
| Reagent Type | Reagent Example | Functionality Introduced | Expected Product(s) |
| Grignard Reagent | CH₃MgBr | Methyl group | Methylated silanes |
| Organolithium | C₆H₅Li | Phenyl group | Phenylated silanes |
| Alkynyllithium | HC≡CLi | Ethynyl group | Ethynylsilanes |
| Silyl (B83357) Anion | (CH₃)₃SiLi | Trimethylsilyl group | Disilylmethylsilanes |
Table 2: Examples of Reactions for Introducing Diverse Functionalities.
Theoretical and Computational Chemistry of Dichloromethyl Trichlorosilyl Methyl Silane
Electronic Structure and Bonding Analysis
The electronic structure and the nature of chemical bonding are fundamental to understanding the reactivity and properties of any molecule. For dichloromethyl[(trichlorosilyl)methyl]silane, a thorough analysis would involve a combination of molecular orbital theory and quantum topological methods to provide a detailed picture of its chemical behavior.
Molecular Orbital Theory and Electron Density Distribution within the Disilane (B73854) System
Molecular Orbital (MO) theory offers a powerful lens through which to view the electronic landscape of a molecule. brsnc.inlibretexts.orgutah.edu By solving the Schrödinger equation, computational methods can determine the energies and shapes of the molecular orbitals that extend over the entire dichloromethyl[(trichlorosilyl)methyl]silane molecule. This approach would allow for the visualization of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's reactivity and its behavior in chemical reactions.
Furthermore, the analysis of electron density distribution would reveal the regions of high and low electron concentration. In this disilane system, the electronegativity difference between silicon, carbon, and chlorine atoms leads to a polarized distribution of electrons. wikipedia.orgnih.gov The more electronegative chlorine atoms would draw electron density away from the silicon atoms, creating partially positive charges on the silicon centers and partially negative charges on the chlorine atoms. Similarly, the carbon atom in the methylene (B1212753) bridge and the methyl group would also exhibit charge polarization. A quantitative analysis of this charge distribution, often using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would provide valuable insights into the molecule's electrostatic potential and its susceptibility to nucleophilic or electrophilic attack.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Si-C and Si-Cl Bonds
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to define atoms and the bonds between them. uni-muenchen.de Applying QTAIM to dichloromethyl[(trichlorosilyl)methyl]silane would allow for a detailed characterization of the Si-C and Si-Cl bonds.
The analysis would focus on the properties of the bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. Key properties at the BCP, such as the electron density (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)), would classify the nature of the chemical bonds. For instance, a negative value of ∇²ρ typically indicates a covalent bond, while a positive value suggests a closed-shell interaction, such as an ionic bond or a van der Waals interaction. researchgate.net
For the Si-Cl bonds in dichloromethyl[(trichlorosilyl)methyl]silane, QTAIM analysis is expected to reveal a significant degree of ionic character due to the large electronegativity difference between silicon and chlorine. The Si-C bonds, in contrast, would exhibit a more covalent character. A comparative QTAIM analysis of the two different types of Si-Cl bonds (on the dichloromethylsilyl and trichlorosilyl (B107488) groups) and the Si-C bonds could reveal subtle differences in their strengths and polarities, which could influence their relative reactivity.
Computational Modeling of Reaction Mechanisms and Potential Energy Surfaces
Computational chemistry provides powerful tools to explore the pathways of chemical reactions, offering insights that are often difficult to obtain experimentally. nih.gov For dichloromethyl[(trichlorosilyl)methyl]silane, modeling its reaction mechanisms would be crucial for understanding its stability and its role as a potential precursor in materials science.
Elucidation of Transition States and Reaction Coordinate Characterization
By mapping the potential energy surface (PES) for a given reaction, computational methods can identify the minimum energy pathways that connect reactants to products. scienceopen.com Along these pathways, the transition state (TS), a first-order saddle point on the PES, represents the energy maximum and is the key to understanding the reaction kinetics.
For dichloromethyl[(trichlorosilyl)methyl]silane, potential reactions of interest for computational modeling could include hydrolysis of the Si-Cl bonds or thermal decomposition involving Si-C bond cleavage. researchgate.net Using techniques like density functional theory (DFT), chemists can calculate the geometry and energy of the transition states for these reactions. researchgate.net Characterization of the transition state involves analyzing its vibrational frequencies; a single imaginary frequency corresponds to the motion along the reaction coordinate, confirming it as a true transition state. Following the intrinsic reaction coordinate (IRC) from the transition state would then map out the complete reaction path.
Prediction of Reactivity and Selectivity via Computational Methods
Computational methods can go beyond simply mapping reaction pathways to predicting the reactivity and selectivity of a molecule under different conditions. scienceopen.comchemrxiv.org For dichloromethyl[(trichlorosilyl)methyl]silane, which possesses multiple reactive sites (five Si-Cl bonds and two Si-C bonds), predicting which site is most susceptible to attack is a key challenge.
Reactivity indices derived from conceptual DFT, such as the Fukui function and local softness, can be calculated to predict the most likely sites for nucleophilic or electrophilic attack. For example, in a hydrolysis reaction, these indices could predict which of the five chlorine atoms is most likely to be substituted first.
Furthermore, computational modeling can be used to study the selectivity of reactions. For instance, if the molecule were to react with a reagent that could potentially cleave either an Si-Cl or an Si-C bond, computational methods could be used to calculate the activation energies for both pathways. The pathway with the lower activation energy would be predicted to be the kinetically favored one, thus determining the selectivity of the reaction.
Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Connectivity (e.g., ¹H, ¹³C, ²⁹Si, ³⁵Cl NMR)
Multinuclear NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and dynamic processes within "Silane, dichloromethyl[(trichlorosilyl)methyl]-". The molecule's structure, featuring two silicon centers with different substituents, is expected to give rise to a distinct set of NMR signals.
¹H NMR: The proton NMR spectrum is anticipated to show two primary resonances corresponding to the methyl (-CH₃) and methylene (B1212753) (-CH₂-) groups. The methyl protons attached to the dichlorosilyl group would likely appear as a singlet. The methylene protons, being adjacent to two different silicon atoms, might exhibit more complex splitting patterns, potentially as a singlet or a more complex multiplet depending on the resolution and coupling to other nuclei. For comparison, in dichloromethylsilane, the methyl protons appear at approximately 0.88 ppm. chemicalbook.com In methyltrichlorosilane (B1216827), the methyl proton signal is observed around 1.13 ppm. chemicalbook.com
¹³C NMR: The carbon-13 NMR spectrum is expected to display two signals corresponding to the methyl and methylene carbons. The chemical shifts of these carbons would be influenced by the electronegative chlorine atoms and the silicon atoms. For instance, the methyl carbon in methyltrichlorosilane has a recorded chemical shift. spectrabase.com
²⁹Si NMR: Silicon-29 NMR spectroscopy is particularly informative for this compound, as it would directly probe the two distinct silicon environments: the dichloromethylsilyl (-SiCl₂CH₃) group and the trichlorosilyl (B107488) ((trichlorosilyl)methyl-) group. The chemical shifts would be indicative of the number of chlorine atoms attached to each silicon, with the silicon atom of the -SiCl₃ group expected to be at a significantly different chemical shift than the -SiCl₂CH₃ silicon.
³⁵Cl NMR: While less common, chlorine-35 NMR could provide insights into the electronic environment around the chlorine atoms. However, due to the quadrupolar nature of the chlorine nucleus, the signals are expected to be broad.
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |
| ¹H | -CH₃ | ~0.9 - 1.2 | Expected to be a singlet. |
| ¹H | -CH₂- | Variable | May appear as a singlet or a more complex multiplet. |
| ¹³C | -CH₃ | Variable | Influenced by adjacent Si and Cl atoms. |
| ¹³C | -CH₂- | Variable | Influenced by two adjacent Si atoms and Cl atoms. |
| ²⁹Si | -SiCl₂CH₃ | Variable | Chemical shift will be characteristic of a dichloromethylsilyl group. |
| ²⁹Si | -SiCl₃ | Variable | Chemical shift will be characteristic of a trichlorosilyl group. |
Vibrational Spectroscopy (Infrared and Raman) for Analysis of Bonding Environments and Conformational Changes
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers a powerful method for probing the bonding environments and potential conformational isomers of "Silane, dichloromethyl[(trichlorosilyl)methyl]-". The spectra would be characterized by absorption bands corresponding to the stretching and bending vibrations of the various chemical bonds present in the molecule.
Key expected vibrational modes include:
Si-Cl stretching: Strong absorptions are anticipated in the region of 450-600 cm⁻¹, characteristic of silicon-chlorine bonds. The presence of both -SiCl₂ and -SiCl₃ groups may lead to multiple distinct bands in this region.
Si-C stretching: These vibrations typically occur in the 600-800 cm⁻¹ range.
C-H stretching and bending: The methyl and methylene groups will give rise to characteristic C-H stretching vibrations around 2900-3000 cm⁻¹ and bending vibrations at lower frequencies.
CH₂ rocking and twisting: The methylene bridge will have specific deformation modes.
Conformational changes, such as rotation around the Si-C bonds, could be studied by observing changes in the vibrational spectra under different conditions (e.g., temperature).
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| Si-Cl Stretch | -SiCl₂, -SiCl₃ | 450 - 600 |
| Si-C Stretch | Si-CH₃, Si-CH₂ | 600 - 800 |
| C-H Stretch | -CH₃, -CH₂- | 2900 - 3000 |
| C-H Bend | -CH₃, -CH₂- | ~1400 |
High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Oligomer and Complex Reaction Product Identification
High-resolution mass spectrometry (HRMS) is essential for determining the exact mass of "Silane, dichloromethyl[(trichlorosilyl)methyl]-" and its fragmentation products, allowing for the confirmation of its elemental composition. The isotopic pattern resulting from the presence of multiple chlorine and silicon isotopes would be a key identifying feature.
Tandem mass spectrometry (MS/MS) would be employed to elucidate the fragmentation pathways of the parent ion. By isolating the molecular ion and subjecting it to collision-induced dissociation, the connectivity of the molecule can be confirmed. Expected fragmentation would involve the loss of chlorine atoms, methyl groups, and cleavage of the Si-C bonds. This technique would be particularly valuable for identifying and characterizing any oligomers or complex reaction products that may form during its synthesis or subsequent reactions. For instance, the mass spectrum of the related compound methyltrichlorosilane shows a complex fragmentation pattern with a base peak at m/z 133, corresponding to the loss of a methyl group. chemicalbook.com
X-ray Crystallography for Precise Determination of Solid-State Structures of Stable Derivatives and Coordination Complexes
While "Silane, dichloromethyl[(trichlorosilyl)methyl]-" is likely a liquid at room temperature, X-ray crystallography could be used to determine the precise solid-state structure of stable, crystalline derivatives or coordination complexes. By reacting the compound with suitable ligands, it may be possible to form crystals amenable to single-crystal X-ray diffraction.
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Reaction Mixtures and Derivatization Products
Gas chromatography-mass spectrometry (GC-MS) is a powerful combination for separating and identifying volatile components in a mixture. This technique would be highly applicable to the analysis of the reaction mixtures from the synthesis of "Silane, dichloromethyl[(trichlorosilyl)methyl]-", allowing for the identification of reactants, products, and any impurities.
Role As a Precursor in Advanced Chemical Synthesis and Material Engineering
Design and Synthesis of Tailored Organosilicon Monomers for Polymerization
Silane (B1218182), dichloromethyl[(trichlorosilyl)methyl]- acts as a foundational building block for creating tailored organosilicon monomers due to its five reactive chlorine atoms. These chloro groups can undergo nucleophilic substitution reactions, primarily hydrolysis and alcoholysis, to yield more complex monomers with specific functionalities for subsequent polymerization.
The differential reactivity between the trichlorosilyl (B107488) (-SiCl₃) and the dichloromethylsilyl (-Si(CH₃)Cl₂) moieties can be exploited for selective synthesis. The -SiCl₃ group is generally more susceptible to hydrolysis than the -SiCl₂ group, allowing for a stepwise functionalization. This controlled reaction pathway enables the synthesis of monomers where specific reactive groups are introduced while others are preserved for later polymerization steps.
Commonly used organosilicon monomers for producing silicone polymers include various methyl chlorosilanes. silibasesilicone.com The general route for creating polysiloxanes involves the hydrolytic polycondensation of such silane precursors. wiley-vch.de In the case of Silane, dichloromethyl[(trichlorosilyl)methyl]-, controlled partial hydrolysis can lead to the formation of silanol-containing intermediates. These intermediates are key tailored monomers that can be isolated and used in subsequent condensation polymerization reactions with other organosilicon precursors to build specific polymer chains.
Table 1: Functional Groups and Their Transformation Potential
| Functional Group | Potential Reactions | Resulting Moiety | Application in Monomer Design |
| Trichlorosilyl (-SiCl₃) | Hydrolysis, Alcoholysis | Trisilanol (-Si(OH)₃), Trialkoxysilane (-Si(OR)₃) | Creation of trifunctional branching points or highly reactive sites for network formation. |
| Dichlorosilyl (-SiCl₂) | Hydrolysis, Alcoholysis | Disilanol (-Si(OH)₂), Dialkoxysilane (-Si(OR)₂) | Formation of linear chain extending units with remaining reactivity for cross-linking. |
| Methyl (-CH₃) | Inert under hydrolysis | Methyl (-CH₃) | Provides hydrophobicity and thermal stability to the resulting polymer. |
| Methylene (B1212753) (-CH₂-) | Inert under hydrolysis | Methylene (-CH₂-) | Acts as a flexible spacer between silicon centers, influencing polymer chain mobility. |
The synthesis of these tailored monomers is crucial for producing polysiloxanes with desired properties such as viscosity, thermal stability, and mechanical strength. By carefully selecting the reaction conditions (e.g., stoichiometry of water, temperature, solvent), the structure of the resulting monomer can be precisely controlled.
Controlled Formation of Branched, Cross-Linked, and Dendritic Siloxane Architectures
The high functionality of Silane, dichloromethyl[(trichlorosilyl)methyl]- makes it an exemplary precursor for constructing complex, three-dimensional siloxane architectures. Its structure is inherently designed to introduce branching and cross-linking into a polymer network.
Branched and Cross-Linked Structures: The trichlorosilyl group serves as a natural trifunctional branching point (a 'T' unit in silicone chemistry). During polycondensation, it can react with three other monomer units, initiating the formation of a branched structure. The dichloromethylsilyl group can act as a linear chain extender ('D' unit). When this molecule is co-polymerized with difunctional monomers like dimethyldichlorosilane, a cross-linked network is formed. The density of cross-links, which dictates the material's rigidity and solvent resistance, can be controlled by adjusting the molar ratio of the precursors. For instance, reacting a trichlorosilane (B8805176) with a disiloxane (B77578) is a known method for preparing branched siloxanes. google.com Similarly, hydroxyl-terminated poly(dimethylsiloxane) can be cross-linked using trichloro(alkyl)silanes. researchgate.net
Dendritic Architectures: Dendrimers are highly branched, perfectly structured macromolecules. Silane, dichloromethyl[(trichlorosilyl)methyl]- can be utilized in the divergent synthesis of carbosilane dendrimers. unt.edu It can function as the central core molecule from which successive generations of branches radiate. Alternatively, it can be used as the branching unit in each generation. The synthesis involves a series of repetitive steps, allowing for precise control over the size, shape, and surface functionality of the final dendritic polymer. The ability to create such well-defined structures is a significant challenge and goal in the synthesis of advanced siloxane materials. nih.gov
Table 2: Role in Different Siloxane Architectures
| Architecture | Role of Silane, dichloromethyl[(trichlorosilyl)methyl]- | Key Functional Groups Involved | Resulting Material Properties |
| Branched | Branching agent | Trichlorosilyl (-SiCl₃) | Increased viscosity, modified rheology. |
| Cross-Linked | Cross-linking agent | Trichlorosilyl (-SiCl₃) and Dichlorosilyl (-SiCl₂) | Elastomeric properties, improved mechanical strength, solvent resistance. |
| Dendritic | Core or branching unit | Trichlorosilyl (-SiCl₃) | Well-defined nanostructure, high density of surface functional groups. |
The controlled synthesis of these architectures relies on strategies like dehydrocarbonative coupling, which allows for the stepwise construction of branched siloxane structures. mcmaster.ca
Precursor Chemistry for Silicon-Based Inorganic-Organic Hybrid Materials and Ceramics
Silane, dichloromethyl[(trichlorosilyl)methyl]- is a valuable precursor for creating both inorganic-organic hybrid materials and advanced ceramics through controlled chemical transformations.
Inorganic-Organic Hybrid Materials: These materials combine the properties of inorganic glasses (e.g., hardness, rigidity) with those of organic polymers (e.g., flexibility, functionality). The subject silane is an ideal precursor for Class II hybrids, where organic and inorganic components are linked by strong covalent bonds. The synthesis typically involves a sol-gel process. wiley-vch.desigmaaldrich.com In this process, the chloro groups on the silicon atoms are hydrolyzed to form reactive silanol (B1196071) (Si-OH) groups. These silanols then undergo condensation reactions to form a rigid inorganic siloxane (Si-O-Si) network. sol-gel.net The organic methyl and methylene groups remain covalently bonded to this network, providing organic characteristics. This molecular-level combination results in materials with tunable properties for applications in coatings, optoelectronics, and composites.
Preceramic Polymers: The silane can be polymerized to form a preceramic polymer, which upon pyrolysis (high-temperature decomposition in an inert atmosphere) transforms into a ceramic material. The presence of both silicon and carbon (from the methyl and methylene groups) in the polymer backbone makes it a suitable precursor for silicon carbide (SiC) or silicon oxycarbide (SiOC) ceramics. researchgate.net The pyrolysis of polysilane polymers is a known route to SiC ceramics. najah.edu The ceramic yield and the final composition of the ceramic depend on the structure of the precursor polymer and the pyrolysis conditions. These advanced ceramics are known for their exceptional thermal stability, hardness, and chemical resistance.
Table 3: Transformation Pathways to Advanced Materials
| Transformation Process | Key Reactions | Intermediate Product | Final Material | Key Properties |
| Sol-Gel Processing | Hydrolysis & Condensation | Silanol-functionalized oligomers | Inorganic-Organic Hybrid | Optical transparency, tunable mechanical properties, chemical stability. |
| Pyrolysis | Polymerization & Thermal Decomposition | Preceramic Polymer | Silicon Carbide (SiC) or Silicon Oxycarbide (SiOC) | High hardness, high-temperature stability, wear resistance. |
Engineering of Interfacial Chemistry and Adhesion Mechanisms in Advanced Composites through Chemical Processing
The mechanism involves a dual reactivity. nih.gov First, the chloro groups on the silane react with hydroxyl (-OH) groups present on the surface of the inorganic filler. This reaction, typically conducted in the presence of moisture which first hydrolyzes the Si-Cl bonds to Si-OH, forms strong, covalent siloxane (Si-O-Si) bonds between the silane molecule and the filler surface. researchgate.net This effectively anchors the silane to the reinforcement.
Second, the anchored silane molecule must bond with the surrounding polymer matrix. This can occur in several ways:
Direct Reaction: If the polymer matrix has functional groups that can react with the remaining chloro or silanol groups on the silane, a direct covalent bond can be formed.
Interpenetrating Network (IPN): The silane molecules can polymerize at the interface, forming a cross-linked polysiloxane layer. This interphase can create a gradient of properties between the rigid filler and the softer matrix and can form an IPN with the matrix polymer, leading to strong mechanical interlocking. specialchem.com
Surface Energy Modification: The organic methyl group on the silane alters the surface energy of the inorganic filler, making it more compatible with the organic polymer matrix. This improves the wetting of the filler by the polymer during composite processing, reducing voids and enhancing adhesion. nih.gov
By creating a strong, durable link across the interface, the silane coupling agent facilitates efficient stress transfer from the matrix to the reinforcement, significantly improving the mechanical properties (e.g., strength, stiffness, toughness) and environmental resistance of the composite material. researchgate.net
Structure Reactivity Relationships and Principles of Molecular Design
Impact of Differential Chlorination Patterns on Silicon Center Reactivity
The reactivity of the two silicon atoms in dichloromethyl[(trichlorosilyl)methyl]silane is primarily dictated by the number of chlorine atoms attached to each. The trichlorosilyl (B107488) (-SiCl₃) group and the dichloromethylsilyl (-Si(CH₃)Cl₂) group exhibit distinct electronic and steric environments, leading to a predictable difference in their susceptibility to nucleophilic attack.
The silicon atom in the trichlorosilyl group is bonded to three highly electronegative chlorine atoms, which inductively withdraw electron density, rendering the silicon atom significantly more electrophilic and thus more susceptible to nucleophilic attack compared to the silicon in the dichloromethylsilyl group. The dichloromethylsilyl group has only two chlorine atoms and a methyl group. While recent studies suggest that alkyl groups like methyl can be weakly electron-withdrawing, their effect is considerably less pronounced than that of a chlorine atom. rsc.orgchemistryworld.com
This difference in electrophilicity dictates the chemoselectivity of reactions such as hydrolysis, alcoholysis, and amination. In a controlled reaction with a limited amount of a nucleophile, the trichlorosilyl group is expected to react preferentially. For instance, partial hydrolysis would likely yield species where the -SiCl₃ group is converted to a silanol (B1196071) (-Si(OH)₃) or a siloxane linkage while the -Si(CH₃)Cl₂ group remains intact.
The general order of reactivity for chlorosilanes towards nucleophiles is RSiCl₃ > R₂SiCl₂ > R₃SiCl. acs.org This principle directly applies to the intramolecular competition within dichloromethyl[(trichlorosilyl)methyl]silane.
Table 1: Comparison of Silicon Centers in Dichloromethyl[(trichlorosilyl)methyl]silane
| Feature | Trichlorosilyl Group (-SiCl₃) | Dichloromethylsilyl Group (-Si(CH₃)Cl₂) |
| Number of Chlorine Atoms | 3 | 2 |
| Inductive Effect | Strong electron withdrawal | Moderate electron withdrawal |
| Electrophilicity of Silicon | High | Moderate |
| Steric Hindrance | Less hindered | More hindered due to the methyl group |
| Predicted Reactivity | Higher | Lower |
Influence of the Silmethylene Bridge on Molecular Conformation, Electronic Properties, and Reaction Pathways
Molecular Conformation: The Si-C-Si bond angle and the rotational barrier around the Si-C bonds will determine the spatial arrangement of the two silyl (B83357) groups. The presence of bulky chloro- and methyl- substituents will lead to preferred conformations that minimize steric interactions. These conformational preferences can influence the accessibility of the silicon centers to incoming reagents, thereby affecting reaction rates. rsc.org Infrared spectroscopy can be a useful tool to study such structural features, with the Si-CH₂-Si group typically showing a characteristic strong and sharp band in the 1080-1040 cm⁻¹ region. gelest.com
Reaction Pathways: The silmethylene bridge is generally stable under many reaction conditions. However, under certain harsh conditions or with specific reagents, cleavage of the Si-C bond could occur. More commonly, the bridge acts as a scaffold, allowing for the formation of cyclic or polymeric structures upon reaction at both silicon centers. For example, complete hydrolysis and subsequent condensation can lead to the formation of complex cross-linked polysiloxanes with Si-CH₂-Si linkages integrated into the polymer backbone.
Rational Design of Dichloromethyl[(trichlorosilyl)methyl]silane Derivatives for Targeted Chemical Transformations and Applications
The differential reactivity of the two silicon centers in dichloromethyl[(trichlorosilyl)methyl]silane provides a powerful tool for the rational design of derivatives with tailored properties for specific applications. By selectively functionalizing one or both silicon atoms, a wide array of new molecules can be synthesized.
Selective Functionalization: By carefully controlling reaction conditions (e.g., stoichiometry of reagents, temperature), it is possible to achieve selective substitution at the more reactive trichlorosilyl group. This allows for the introduction of a specific functional group at one end of the molecule while leaving the dichloromethylsilyl group available for subsequent, different chemical transformations. This stepwise approach is a cornerstone of creating multifunctional organosilicon compounds.
Design as Precursors for Materials: Dichloromethyl[(trichlorosilyl)methyl]silane and its derivatives are promising single-source precursors for the chemical vapor deposition (CVD) of silicon carbide (SiC) and other silicon-based materials. hbni.ac.inmdpi.com The presence of both silicon and carbon in a defined stoichiometric ratio within the molecule is advantageous for the formation of SiC coatings. kindle-tech.com By modifying the substituents on the silicon atoms, the volatility, decomposition temperature, and the composition of the resulting thin film can be precisely controlled. For instance, replacing chlorine atoms with alkoxy groups can increase the precursor's volatility and lower its decomposition temperature.
Synthesis of Functional Polymers: The ability to form two distinct types of linkages upon reaction at the two silicon centers makes this compound an interesting monomer for the synthesis of advanced polymers. For example, reacting the trichlorosilyl group to form a cross-linked network and subsequently modifying the dichloromethylsilyl group could lead to materials with unique surface properties or the ability to be further functionalized.
Table 2: Potential Derivatives and Applications
| Derivative Class | Synthetic Strategy | Potential Application |
| Monofunctionalized Derivatives | Stoichiometrically controlled reaction at the -SiCl₃ group | Building blocks for more complex molecules |
| Alkoxy-Substituted Derivatives | Alcoholysis of one or both silyl groups | Sol-gel precursors, CVD precursors |
| Siloxane Polymers | Controlled hydrolysis and condensation | High-performance coatings, resins |
| Hybrid Organic-Inorganic Polymers | Reaction with difunctional organic molecules | Materials with tailored thermal and mechanical properties |
Future Perspectives and Emerging Research Avenues
Development of Novel Catalytic Systems for Efficient and Selective Transformations of Polychlorinated Disilanes
The development of efficient catalytic systems is crucial for unlocking the synthetic potential of polychlorinated disilanes like "Silane, dichloromethyl[(trichlorosilyl)methyl]-". Current research in organosilicon chemistry points towards several promising avenues for the transformation of such compounds.
One key area of interest is the catalytic dehalogenation and functionalization of the Si-Cl bonds. While direct catalytic studies on "Silane, dichloromethyl[(trichlorosilyl)methyl]-" are not extensively documented, research on the catalytic dechlorination of other polychlorinated compounds, such as polychlorinated biphenyls (PCBs), offers valuable insights. For instance, novel ring-functionalized titanocene (B72419) dichloride compounds have shown catalytic activity for dechlorination under Schwartz conditions. Similarly, diiron complexes of fluorene (B118485) have been identified as catalysts for the dechlorination of chlorinated aromatics. Future research could focus on adapting these or developing new catalytic systems, potentially based on transition metals, for the selective replacement of chlorine atoms in "Silane, dichloromethyl[(trichlorosilyl)methyl]-" with other functional groups. This would enable the synthesis of a diverse range of derivatives with tailored properties.
Another important aspect is the catalytic cleavage and manipulation of the Si-C and Si-Si bonds. A patent for preparing chloro-methyl-silanes from chloro-methyl-disilanes by cleavage of the Si-Si bond with hydrogen chloride under the catalytic influence of alkylureas or hexamethylphosphoramide (B148902) has been reported, suggesting a pathway for transforming disilanes into valuable monosilane precursors. Further research could explore more efficient and selective catalysts for this transformation, as well as for the controlled polymerization or rearrangement of such disilanes.
Table 1: Potential Catalytic Transformations for Polychlorinated Disilanes
| Transformation | Potential Catalyst Type | Desired Outcome |
| Dehydrohalogenative Coupling | Lewis bases | Formation of Si-C bonds |
| Dechlorination | Titanocene dichlorides, Diiron complexes | Replacement of Cl with H or other functional groups |
| Si-Si Bond Cleavage | Alkylureas, Hexamethylphosphoramide | Production of functionalized monosilanes |
| Hydrosilylation | Platinum-group metals | Formation of Si-C bonds with unsaturated substrates |
Integration into Continuous Flow Chemistry for Enhanced Synthetic Control and Sustainability
Continuous flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and greater scalability. The integration of the synthesis and transformation of polychlorinated disilanes like "Silane, dichloromethyl[(trichlorosilyl)methyl]-" into continuous flow systems is a promising area for future research.
Flow chemistry is particularly well-suited for handling highly reactive and potentially hazardous reagents often involved in organosilicon chemistry. The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor can lead to higher yields, improved selectivity, and minimized byproduct formation. For instance, the synthesis of functionalized PDMS has been successfully demonstrated in a tandem continuous flow process, combining ring-opening polymerization and hydrosilylation. This approach could be adapted for the continuous synthesis and subsequent functionalization of "Silane, dichloromethyl[(trichlorosilyl)methyl]-".
Future research could focus on designing and optimizing continuous flow reactors for specific transformations of this compound, such as catalytic dehalogenation or functionalization. The development of immobilized catalysts within packed-bed reactors could further enhance the sustainability of the process by allowing for catalyst recycling and minimizing contamination of the product stream. The integration of in-line analytical techniques, such as FT-IR or mass spectrometry, would enable real-time reaction monitoring and optimization.
Exploration of Applications in Nanoscience and Nanomaterials through Directed Synthesis
Organosilanes are widely used as precursors for the synthesis of silicon-based nanomaterials and as surface modifying agents for a variety of nanoparticles. The unique structure of "Silane, dichloromethyl[(trichlorosilyl)methyl]-", with its multiple reactive chloro-silyl groups, makes it a potentially valuable precursor for the directed synthesis of novel nanomaterials.
The hydrolysis and condensation of the trichlorosilyl (B107488) and dichloromethylsilyl groups could be controlled to form silicon-based nanoparticles, nanowires, or thin films with specific morphologies and properties. The presence of the methylene (B1212753) bridge between the silicon atoms could introduce unique structural motifs into the resulting nanomaterials. For example, the non-thermal plasma synthesis of silicon nanoparticles from silicon tetrachloride is a known process, and a similar approach could be explored using "Silane, dichloromethyl[(trichlorosilyl)methyl]-" as a precursor to potentially create more complex nanostructures.
Furthermore, this compound could be used to functionalize the surfaces of other nanomaterials, such as metal oxides or carbon nanotubes. The reactive Si-Cl bonds can react with surface hydroxyl groups to form stable covalent linkages, thereby modifying the surface chemistry and properties of the nanomaterials for specific applications, such as in composites, catalysis, or biomedical devices.
Advanced Theoretical Modeling and Machine Learning for Predictive Organosilicon Chemistry
Advanced theoretical modeling and machine learning are becoming increasingly powerful tools for understanding and predicting the behavior of chemical systems. Applying these methods to "Silane, dichloromethyl[(trichlorosilyl)methyl]-" and related polychlorinated organosilanes could accelerate the discovery of new reactions and materials.
Quantum chemical computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and reaction mechanisms of this compound. For example, theoretical studies have been conducted on the thermochemistry and thermal decomposition of chlorinated disilanes, providing a basis for understanding their stability and degradation pathways. acs.org Similar studies on "Silane, dichloromethyl[(trichlorosilyl)methyl]-" could help in designing synthetic routes and predicting its behavior under various conditions.
Machine learning approaches can be employed to develop predictive models for the properties and reactivity of organosilicon compounds. By training models on existing experimental and computational data, it is possible to predict reaction outcomes, optimize reaction conditions, and even discover new catalytic systems. For instance, machine learning has been used to predict peak forces for a large number of silane (B1218182) molecules and to screen for effective materials for specific applications. While specific models for "Silane, dichloromethyl[(trichlorosilyl)methyl]-" are yet to be developed, the general frameworks established in the field of organosilicon chemistry could be readily adapted.
Q & A
Q. What methodologies are recommended for optimizing the synthesis of dichloromethyltrichlorosilane using metal chloride catalysts?
- Methodological Answer : Experimental optimization involves varying catalysts (e.g., WCl₆ or MoCl₅), reaction temperatures (80–150°C), and molar ratios of reactants (e.g., methyltrichlorosilane and chlorinating agents). Monitor reaction progress via gas chromatography-mass spectrometry (GC-MS) to identify intermediates and byproducts. For example, highlights the use of WCl₆ to enhance chlorination efficiency in silane systems. Post-synthesis purification via fractional distillation under inert conditions is critical due to moisture sensitivity .
Q. How can spectroscopic techniques characterize dichloromethyltrichlorosilane’s structural and electronic properties?
- Methodological Answer :
- ¹H/¹³C NMR : Identify proton environments (e.g., CH₂Cl groups) and confirm substitution patterns.
- FTIR : Detect Si-Cl (450–550 cm⁻¹) and C-Cl (600–800 cm⁻¹) stretching vibrations.
- Mass Spectrometry (MS) : Confirm molecular weight (183.92 g/mol) and fragmentation patterns (e.g., loss of Cl⁻ or CH₂Cl groups). validates MS for analogous silanes .
- X-ray Crystallography : Resolve crystal structure if single crystals are obtainable under anhydrous conditions.
Q. What precautions are necessary for handling dichloromethyltrichlorosilane due to its reactivity?
- Methodological Answer : Use Schlenk-line techniques or gloveboxes to prevent hydrolysis (exothermic reaction with water produces HCl). Storage in sealed, inert-gas-purged containers is essential. Personal protective equipment (PPE) must include acid-resistant gloves and goggles. emphasizes its rapid reaction with moisture, necessitating rigorous drying of solvents and apparatus .
Advanced Research Questions
Q. How can reaction mechanisms involving dichloromethyltrichlorosilane and chlorinating agents be elucidated?
- Methodological Answer : Employ isotopic labeling (e.g., ³⁶Cl) to track chlorine substitution pathways. Computational modeling (DFT or MD simulations) can predict transition states and energetics. For example, ’s mechanistic study on Si-H bond activation using metal chlorides provides a template for probing Si-Cl bond reactivity . Kinetic studies under controlled temperatures and pressures can further validate proposed mechanisms.
Q. What computational approaches predict the electronic effects of chlorine substituents on silane reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) analyze electron-withdrawing effects of Cl substituents on Si center electrophilicity. Molecular electrostatic potential (MEP) maps and frontier orbital analysis (HOMO-LUMO gaps) quantify reactivity trends. ’s retrosynthesis tools for organosilicon compounds demonstrate the utility of computational models in designing synthetic routes .
Q. How do thermal decomposition pathways of dichloromethyltrichlorosilane impact its stability in high-temperature applications?
- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen/argon atmospheres (25–600°C) identifies decomposition onset temperatures. Coupled with differential scanning calorimetry (DSC), exothermic/endothermic events (e.g., Cl⁻ release or Si-C bond cleavage) are tracked. ’s data on exothermic hydrolysis underscores the need for inert conditions during thermal studies .
Data Contradiction and Reconciliation
Q. How can researchers reconcile contradictory results in ligand substitution reactions involving dichloromethyltrichlorosilane?
- Methodological Answer : Failed ligand substitutions (e.g., with quinizarin in ) may arise from electron-withdrawing Cl groups reducing Si-H bond polarity, limiting nucleophilic attack. Systematic variation of reaction solvents (polar aprotic vs. nonpolar) and bases (e.g., Et₃N) can mitigate side reactions. Spectroscopic monitoring (e.g., in situ FTIR) helps detect intermediate silanolates or disilyl ethers .
Purity and Analytical Challenges
Q. What chromatographic methods ensure purity assessment of dichloromethyltrichlorosilane?
- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) or electron capture detection (ECD) resolves silane from chlorinated byproducts (e.g., SiCl₄ or CH₂Cl₂). Internal standards (e.g., hexamethyldisiloxane) improve quantification. ’s GC protocols for dichloromethane purity (99.5% via GC-MS) are adaptable .
Polymerization and Material Science Applications
Q. What strategies optimize dichloromethyltrichlorosilane’s incorporation into polysiloxane networks?
- Methodological Answer : Co-condensation with phenyltrichlorosilane () requires stoichiometric control of monomer ratios (e.g., 1:1 to 1:3) and hydrolytic conditions (pH 4–6). Gel permeation chromatography (GPC) and ²⁹Si NMR track crosslinking density and Si-O-Si bond formation. Post-polymerization functionalization (e.g., hydrosilylation) enhances thermal stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
